N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide
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Description
The compound “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains an indole ring, which is a prevalent moiety in many natural products and drugs . Indoles are significant heterocyclic systems that play a main role in cell biology . The compound also contains a sulfonamide group, which is a functional group that is often found in various drugs, including some antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzene ring, and a sulfonamide group. The indole ring system is aromatic and contains a pyrrole ring fused to a benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These can include electrophilic substitutions, oxidations, reductions, and various carbon-carbon bond-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-4-14-5-8-19(26-3)20(11-14)27(24,25)22-10-9-16-13(2)23-18-7-6-15(21)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODBLNRSUCZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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